molecular formula C19H21N3O4S B2946184 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-acetamidophenyl)benzamide CAS No. 899953-17-4

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-acetamidophenyl)benzamide

Cat. No.: B2946184
CAS No.: 899953-17-4
M. Wt: 387.45
InChI Key: CUXPPKCDEIWEIL-UHFFFAOYSA-N
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Description

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-acetamidophenyl)benzamide (CAS Number: 899953-17-4) is a synthetic organic compound with a molecular formula of C19H21N3O4S and a molecular weight of 387.45 g/mol . This benzamide derivative features a 1,2-thiazinane ring with a sulfonyl group and an acetamidophenyl moiety, a structure of significant interest in medicinal chemistry and pharmacological research . The compound is offered with a purity of 90% and higher for research applications . Compounds sharing the 1,1-dioxo-1lambda6,2-thiazinan core have been investigated for their inhibitory activity against enzymes like carbonic anhydrase, suggesting potential research applications in enzyme modulation and pathway analysis . The specific structural features of this molecule, including the benzamide bridge and the acetamidophenyl group, make it a valuable chemical tool for developing new bioactive molecules and probing biological mechanisms. This product is intended for non-human research applications only and is not designed for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this compound in various fields, including as a building block in synthetic chemistry, a lead compound in drug discovery programs, or a reference standard in analytical studies.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-14(23)20-16-6-8-17(9-7-16)21-19(24)15-4-10-18(11-5-15)22-12-2-3-13-27(22,25)26/h4-11H,2-3,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXPPKCDEIWEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-acetamidophenyl)benzamide is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H16N2O3S
  • Molecular Weight : 300.36 g/mol
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that compounds with thiazine structures often exhibit significant biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : It may possess properties that combat bacterial infections.

Antitumor Activity

Several studies have evaluated the antitumor effects of thiazine derivatives. For instance, compounds structurally similar to the target compound were tested against various cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Antitumor Efficacy

In a study involving human lung cancer cell lines (A549, HCC827, NCI-H358), thiazine derivatives exhibited:

  • IC50 Values :
    • A549: 6.26 ± 0.33 μM
    • HCC827: 20.46 ± 8.63 μM
    • NCI-H358: 16.00 ± 9.38 μM

These results suggest that the compound's structural features contribute to its ability to inhibit tumor growth effectively.

Antimicrobial Activity

The antimicrobial properties of thiazine derivatives have also been investigated. The compound's efficacy against both Gram-positive and Gram-negative bacteria has been documented.

Testing Methodology

Antimicrobial activity was assessed using:

  • Broth Microdilution Assays : Following CLSI guidelines.
  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)

Results Summary

Most thiazine derivatives displayed potent antibacterial activity, with some outperforming standard antibiotics in specific assays.

The proposed mechanisms for the biological activity of this compound include:

  • DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, inhibiting replication and transcription.
  • Enzyme Inhibition : Interaction with specific enzymes involved in cellular processes may contribute to its antitumor and antimicrobial effects.

Comparative Analysis of Similar Compounds

Compound NameStructureAntitumor IC50 (μM)Antimicrobial Activity
Compound AStructure A6.26 ± 0.33Effective against E. coli
Compound BStructure B20.46 ± 8.63Effective against S. aureus
Target CompoundTBDTBDTBD

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

N-(4-Acetamidophenyl)benzamide (1A)
  • Structure : Lacks the thiazinan ring, featuring only the benzamide core and acetamidophenyl group.
  • Synthesis : Prepared via a general procedure (75% yield, m.p. 211–213°C), highlighting the simplicity of unsubstituted benzamides compared to the target compound’s thiazinan modification .
N-(4-Acetamidophenyl)thiophene-2-carboxamide (1B)
  • Structure : Replaces the benzene ring in the benzamide core with a thiophene moiety.
  • Synthesis : Lower yield (65%) compared to 1A, indicating challenges in introducing heterocyclic systems .
  • Comparison : The thiophene group may enhance π-π stacking interactions in biological targets but lacks the sulfone’s electron-withdrawing effects present in the thiazinan ring of the target compound.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide
  • Structure: Contains a thiazolidinone (5-membered ring with two ketone oxygens) instead of the 6-membered thiazinan sulfone.
  • Synthesis : Utilizes a carbodiimide coupling agent (e.g., EDC/HOBt), a method distinct from the Friedel-Crafts or nucleophilic substitution routes seen in thiazinan derivatives .
  • Functional Impact: The thiazolidinone’s conjugated system may confer different electronic properties compared to the saturated thiazinan sulfone, influencing receptor binding or metabolic stability.
2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide
  • Structure: Features a benzothiadiazin sulfone ring fused to a benzene ring, differing from the non-fused thiazinan in the target compound.
  • Molecular Formula : C₂₁H₁₇N₃O₄S (MW 407.4) vs. the target’s likely larger formula (estimated C₁₉H₁₉N₃O₃S₂, MW ~417.5).

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